Methyl 3-aminohexanoate hydrochloride

Vue d'ensemble

Description

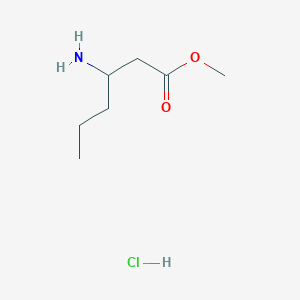

Methyl 3-aminohexanoate hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of hexanoic acid and is commonly used in various chemical and biological research applications. The compound is typically found in the form of a white powder and is known for its role in peptide synthesis and other organic reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3-aminohexanoate hydrochloride can be synthesized through the esterification of 3-aminohexanoic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes using continuous flow reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-aminohexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 3-aminohexanoate hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in the formation of various bioactive molecules.

- Drug Synthesis : It serves as a precursor in the synthesis of antihypertensive agents and other therapeutic drugs. For instance, it is involved in creating dipine derivatives, which are used to treat cardiovascular diseases such as hypertension and angina pectoris. The synthesis process typically involves reactions with other chemical entities to form complex structures that exhibit therapeutic effects .

- Anticancer Activity : Recent studies have highlighted its potential in developing histone deacetylase inhibitors, which are being investigated for their anticancer properties. These inhibitors play a crucial role in regulating gene expression and can lead to apoptosis in cancer cells .

Peptide Synthesis

This compound is also utilized in peptide synthesis due to its ability to act as a building block for constructing peptides.

- Solution-Phase Peptide Synthesis : The compound is employed in solution-phase methods where it can be incorporated into peptide chains. This application is particularly valuable for synthesizing peptides that require specific amino acid sequences for biological activity .

- Yield Optimization : Research has shown that using this compound can enhance the yield of peptide synthesis processes, making it a preferred choice among chemists working on peptide-based drugs .

Biochemical Research

In biochemical research, this compound serves as a versatile reagent.

- Enzyme Inhibition Studies : It has been used to investigate enzyme activity by acting as an inhibitor or substrate in various biochemical assays. This application aids researchers in understanding enzyme mechanisms and developing new inhibitors for therapeutic purposes .

- Analytical Chemistry : The compound's properties make it suitable for use in analytical techniques such as chromatography and mass spectrometry, facilitating the identification and quantification of complex mixtures .

Table 1: Synthesis Applications of this compound

Case Study: Anticancer Activity Investigation

In a study published by the Journal of Medicinal Chemistry, this compound was incorporated into the design of novel histone deacetylase inhibitors. The results indicated that compounds derived from this intermediate exhibited significant anticancer activity against various cancer cell lines, demonstrating its utility in drug discovery .

Mécanisme D'action

The mechanism of action of methyl 3-aminohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. Additionally, its amino group can participate in various biochemical reactions, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Methyl 6-aminohexanoate hydrochloride: Similar in structure but with the amino group located at the 6th position instead of the 3rd.

Methyl 4-aminobutyrate hydrochloride: A shorter chain analog with the amino group at the 4th position.

Ethyl 5-aminovalerate hydrochloride: An ethyl ester analog with the amino group at the 5th position.

Uniqueness: Methyl 3-aminohexanoate hydrochloride is unique due to the specific positioning of the amino group, which influences its reactivity and interactions in chemical and biological systems. This positional difference can lead to variations in the compound’s properties and applications compared to its analogs.

Activité Biologique

Methyl 3-aminohexanoate hydrochloride, also known as methyl (3R)-3-aminohexanoate hydrochloride, is a compound that has garnered interest in various fields of research due to its biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

This compound is characterized by the following structural features:

- Molecular Formula : C₇H₁₄ClN₃O₂

- Molecular Weight : 179.65 g/mol

- CAS Number : 1217530-84-1

The compound contains an amino group that can participate in various biochemical reactions, enhancing its biological activity. It serves as an intermediate in the synthesis of peptides and other complex organic molecules, making it valuable in both chemical and biological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms are noted:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes and substrates, facilitating biochemical reactions such as peptide bond formation.

- Biochemical Pathways : The compound participates in various metabolic pathways, influencing processes such as protein synthesis and enzyme regulation .

1. Pharmaceutical Research

This compound has been studied for its potential therapeutic effects. It is investigated as a building block for drug development, particularly in the synthesis of compounds aimed at treating neurological disorders such as neuropathic pain and epilepsy .

2. Biochemical Studies

The compound is utilized in research focusing on enzyme-substrate interactions and protein modifications. Its ability to act as a substrate for certain enzymes makes it a useful tool in studying biochemical pathways.

Case Study 1: Antinociceptive Effects

A study explored the antinociceptive effects of this compound in animal models. The results indicated that the compound exhibited significant pain-relieving properties, suggesting its potential application in pain management therapies .

Case Study 2: Neurological Applications

Research has shown that derivatives of this compound may enhance NMDA receptor activity, which is crucial for synaptic plasticity and memory function. This finding supports further investigation into its role in cognitive enhancement and neuroprotection .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Methyl 6-aminohexanoate hydrochloride | Used in peptide synthesis; potential therapeutic uses | Drug development |

| Methyl (3R)-3-aminohexanoate | Enzyme substrate; involved in metabolic pathways | Biochemical research |

| Methyl (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid | Treatment for neuropathic pain | Neurological disorders |

Propriétés

IUPAC Name |

methyl 3-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h6H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBVZQNVLRNQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.